1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid
Overview
Description
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-cyanophenyl group and a carboxylic acid group at the 4-position. It is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the 4-Chloro-2-cyanophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Cyanophenyl)piperidine-4-carboxylic acid: Similar in structure but lacks the chlorine atom at the 4-position.
1-(4-Chloro-2-nitrophenyl)piperidine-4-carboxylic acid: Similar but contains a nitro group instead of a cyano group.
Uniqueness
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid is unique due to the presence of both the 4-chloro and 2-cyano substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer specific properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-(4-chloro-2-cyanophenyl)piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSDXEXHDFJZJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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